molecular formula C19H14FN5O2 B2411506 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-48-8

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

カタログ番号: B2411506
CAS番号: 863018-48-8
分子量: 363.352
InChIキー: PBNUJSDRTSLPTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUJSDRTSLPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking. This interaction may inhibit the target’s activity, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of its target. This could lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the presence of other proteins or small molecules in the cell.

生物活性

The compound 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activities, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step processes that include cyclization reactions. The specific compound can be synthesized through a reaction involving 4-fluorobenzyl and various phenacyl derivatives under controlled conditions. The general synthetic pathway includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne chemistry.
  • Pyrimidine Core Construction : Through condensation reactions involving urea or thiourea derivatives.
  • Final Modifications : Substituting at various positions to enhance biological activity.

Biological Activities

Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities including:

  • Antitumor Activity : Some derivatives have shown promising results as inhibitors of cancer cell proliferation. For instance, studies have demonstrated that certain triazole-pyrimidines can inhibit specific kinases involved in tumor growth .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary studies indicate varying degrees of effectiveness depending on the substitution pattern on the triazole ring .
  • Antimalarial Effects : Similar compounds have been evaluated for their antiplasmodial activities, with some showing significant efficacy against Plasmodium falciparum strains .

The mechanisms by which 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exerts its biological effects include:

  • Inhibition of Kinase Activity : Many triazolo-pyrimidines act as kinase inhibitors, interfering with signaling pathways crucial for cell division and survival in cancer cells .
  • Disruption of Bacterial Cell Wall Synthesis : Some derivatives may inhibit enzymes involved in bacterial cell wall biosynthesis, leading to cell lysis and death .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antitumor Study : A derivative exhibited an IC50 value of 14.74 μM against a specific cancer cell line, indicating significant cytotoxicity .
  • Antibacterial Evaluation : A related compound was tested against Staphylococcus aureus, showing minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL .

Data Summary Table

Compound NameBiological ActivityIC50 (μM)MIC (μg/mL)Reference
Triazolo-Pyrimidine AAntitumor14.74 ± 0.48-
Triazolo-Pyrimidine BAntibacterial-7.82 - 31.25
Triazolo-Pyrimidine CAntimalarial--

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolopyrimidine compounds can possess significant antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance this activity by increasing the compound's lipophilicity and interaction with microbial membranes.
  • Anticancer Activity : Some studies have indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, specific modifications to the triazole or pyrimidine moieties have been shown to enhance cytotoxic effects against cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazolopyrimidine derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa . Among the tested compounds, those with a fluorobenzyl substituent demonstrated improved activity profiles compared to their non-fluorinated counterparts.

Anticancer Studies

In a series of experiments focusing on cancer cell lines, a derivative similar to 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one was shown to significantly reduce viability in MCF-7 cells at low micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole and pyrimidine rings can lead to enhanced biological properties. The introduction of electron-withdrawing groups like fluorine at strategic locations is often correlated with increased potency against target pathogens or cancer cells.

準備方法

Cyclocondensation of Pyrimidine Derivatives

The core structure is synthesized via cyclocondensation of 4,6-diaminopyrimidin-5-ol with nitrous acid, followed by thermal cyclization.

Procedure :

  • Diazotization : Treat 4,6-diaminopyrimidin-5-ol (10 mmol) with NaNO₂ (12 mmol) in HCl (2 M, 30 mL) at 0–5°C.
  • Cyclization : Heat the diazonium intermediate at 80°C for 4 hr to form 3H-triazolo[4,5-d]pyrimidin-7(6H)-one.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Melting Point 215–217°C (dec.)

Functionalization at Position 6 with 2-Oxo-2-phenylethyl

Nucleophilic Displacement with Phenacyl Bromide

The 6-position is alkylated using phenacyl bromide under mild conditions.

Procedure :

  • Suspend 3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (3 mmol) in THF (15 mL).
  • Add NaH (60% dispersion, 6 mmol) and phenacyl bromide (4.5 mmol).
  • Reflux for 8 hr, then purify via recrystallization (EtOH/H₂O).

Reaction Monitoring :

  • TLC (Hexane/EtOAc 1:1) : Rf 0.42 (product) vs. 0.15 (starting material).

Spectroscopic Validation :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 193.2 (C=O), 162.4 (C-F), 135.8–114.7 (Ar-C).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch).

Mechanistic Considerations and Byproduct Analysis

Competing Pathways in Alkylation

  • N7 vs. N6 Alkylation : Steric hindrance at N7 favors N6 substitution, as confirmed by NOE experiments.
  • Hydrolysis of Phenacyl Bromide : Minimized by anhydrous conditions and controlled pH.

Byproducts Identified :

  • N7-Alkylated Isomer : <5% (HPLC analysis).
  • Di-Substituted Derivative : <2% (with excess alkylating agent).

Scale-Up and Process Optimization

Pilot-Scale Synthesis (50 g Batch)

Parameter Lab Scale Pilot Scale
Yield 72% 65%
Purity 95% 92%
Reaction Time 12 hr 10 hr

Key Adjustments :

  • Solvent : Switched to MeCN for easier recovery.
  • Catalyst : Added KI (5 mol%) to enhance alkylation efficiency.

Q & A

Q. Optimization strategies :

  • Catalyst screening : Use Pd(OAc)₂ for coupling reactions to reduce byproducts .
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., nitration) minimizes decomposition .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the fluorobenzyl aromatic protons (δ 7.1–7.3 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹) stretches .
  • HPLC-MS : Monitor purity (>98%) and molecular ion [M+H]⁺ (calculated for C₂₁H₁₆FN₅O₂: 390.3 g/mol) .

Advanced: How to resolve discrepancies in reported biological activity data for triazolopyrimidines?

Answer:
Contradictions in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. EC₅₀) .
  • Structural analogs : Substituent positioning (e.g., 4-fluorobenzyl vs. 3-chlorophenyl) alters target binding .

Q. Methodological solutions :

  • Computational docking : Compare binding affinities using AutoDock Vina to predict interactions with kinase ATP pockets .
  • Dose-response standardization : Use uniform protocols (e.g., 72-hour MTT assays) across replicates .

Advanced: What strategies improve regioselectivity in triazolopyrimidine functionalization?

Answer:
Regioselectivity challenges arise during substitutions on the triazole and pyrimidine rings. Key approaches include:

  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to guide electrophilic attacks to specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for C-6 substitutions .
  • Catalytic systems : CuI/1,10-phenanthroline for controlled Sonogashira couplings at C-3 .

Advanced: How to design stability studies under physiological conditions?

Answer:
Experimental design :

  • pH-dependent degradation : Incubate compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24–72 hours .
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed oxo-ethyl groups) and quantify half-life .

Q. Key findings :

  • Stabilizing agents : Co-solvents like PEG-400 reduce hydrolysis rates by 40% in aqueous media .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases (e.g., EGFR) after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cells to confirm specificity .

Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PuritySource
Temperature80°C (core formation)↑ Yield (75% → 89%)
SolventTHF (alkylation step)↑ Purity (90% → 98%)
CatalystPd(OAc)₂ (coupling)↓ Byproducts (15% → 3%)

Key Notes

  • Methodological focus : Emphasis on reproducible protocols and conflict resolution in data interpretation.

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